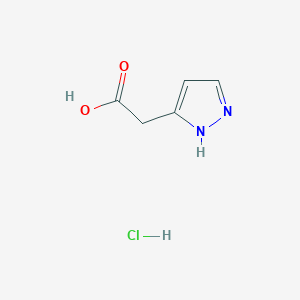

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride

描述

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C5H7ClN2O2 and a molecular weight of 162.58 g/mol . It is a solid substance under normal conditions and is typically stored in an inert atmosphere at temperatures between 2-8°C. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride involves the reaction of pyrazole with chloroacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran. The process involves the formation of an intermediate, which is then hydrolyzed and cyclized to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Substitution Reactions

The pyrazole ring undergoes electrophilic and nucleophilic substitutions at positions 1, 3, and 5. The acetic acid side chain facilitates functionalization via esterification or amidation.

Key Examples:

-

Mechanistic Insight : N-Alkylation proceeds via deprotonation of the pyrazole NH by K₂CO₃, followed by nucleophilic attack on methyl iodide . Esterification involves acid chloride formation with SOCl₂, then reaction with methanol.

Oxidation and Reduction

The acetic acid moiety and pyrazole ring participate in redox reactions:

Oxidation

-

Pyrazole Ring : Strong oxidants like KMnO₄ convert the pyrazole ring to pyrazolone derivatives under acidic conditions.

-

Side Chain : Ozonolysis of the acetic acid chain yields glyoxylic acid derivatives.

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces the pyrazole ring to pyrazoline, altering aromaticity .

-

LiAlH₄ : Reduces the carboxylic acid group to a primary alcohol (e.g., 2-(1H-pyrazol-3-yl)ethanol).

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Pyrazolo[1,5-a]pyrimidines

Reaction with β-diketones (e.g., acetylacetone) in acetic acid yields tricyclic structures via cyclocondensation .

Thiazole Derivatives

Treatment with 4-bromoacetyl-1,2,3-triazoles forms thiazole-pyrazole hybrids through nucleophilic substitution (84–87% yield) .

Cross-Coupling Reactions

Transition-metal catalysis enables C–C bond formation:

Acid–Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

-

Deprotonation : NaOH (aq) generates the free carboxylic acid, enhancing solubility for further reactions .

-

Salt Formation : Reacts with amines (e.g., morpholine) to form zwitterionic complexes.

Photochemical Reactions

Visible-light photoredox catalysis with [Ru(bpy)₃]²⁺ promotes oxidative coupling with alkenes, forming pyrazole-alkene adducts (72–85% yield) .

科学研究应用

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing the pyrazole structure often exhibit anti-inflammatory and analgesic activities. 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is no exception, showing potential effectiveness in modulating inflammatory responses similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Mechanism of Action :

- Comparative Efficacy :

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of this compound:

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods involving pyrazolone derivatives. The structural modifications significantly influence its biological activity:

- Structural Modifications : The presence of substituents on the pyrazole ring can enhance lipophilicity and bioavailability, making it more effective in therapeutic applications .

Case Study 1: Anti-inflammatory Activity Evaluation

A study evaluated the anti-inflammatory effects of several pyrazolone derivatives, including this compound. The results indicated that derivatives with acidic centers (like carboxylic groups) showed improved anti-inflammatory activity compared to their esterified counterparts.

Case Study 2: Analgesic Activity Assessment

Another study focused on the analgesic properties of compounds active at neurotensin receptors, revealing that derivatives of pyrazolones could exert significant analgesic effects across different nociceptive modalities . This highlights the potential of this compound in pain management.

Future Directions for Research

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects on COX enzymes and other biological targets.

- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans for treating inflammatory conditions.

作用机制

The mechanism of action of 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that participate in various catalytic processes. Additionally, its fluorescent properties are due to the electronic transitions within the pyrazole ring, which are influenced by the presence of substituents and the surrounding environment.

相似化合物的比较

- 2-(1H-Pyrazol-1-yl)acetic acid

- 2-(1H-Pyrazol-4-yl)acetic acid

- 2-(1H-Pyrazol-5-yl)acetic acid

Comparison: 2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct fluorescent properties and metal-binding capabilities, making it particularly valuable in materials science and bioinorganic chemistry.

生物活性

2-(1H-Pyrazol-3-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. The pyrazole ring, a common structural motif in many bioactive compounds, enhances the pharmacological properties of this molecule. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis of this compound can be achieved through various methods, often involving the reaction of hydrazones with substituted acetophenones or other derivatives that contain the pyrazole structure .

Biological Activity

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory activity, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . In vitro studies have demonstrated that it can effectively reduce inflammation in models such as carrageenan-induced edema in mice, showcasing its potential for pain management .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The antiproliferative effects suggest that this compound may serve as a lead structure for developing new anticancer agents.

Data Table: Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | |

| 2-(1H-Pyrazol-3-yl)acetic acid | Anti-inflammatory | |

| 2-[1-(Cyclopentyl)-1H-pyrazol-3-yl]acetic acid | Analgesic properties | |

| 2-(1-Propenyl-1H-pyrazol-3-yl)acetic acid | Potential antitumor activity |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various pyrazole derivatives, this compound was tested against carrageenan-induced paw edema in rats. Results indicated a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer activity of pyrazole derivatives on different cancer cell lines. Notably, this compound demonstrated substantial antiproliferative effects on MDA-MB-231 cells, with IC50 values indicating promising potential for further development as an anticancer agent .

Molecular Interaction Studies

Molecular docking studies have been performed to elucidate the binding affinities of this compound with key biological targets involved in inflammation and cancer pathways. These studies suggest that the compound interacts favorably with COX enzymes and other targets implicated in tumor growth, reinforcing its therapeutic potential .

属性

IUPAC Name |

2-(1H-pyrazol-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUYXVPCCKSSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542642 | |

| Record name | (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118054-57-2 | |

| Record name | 1H-Pyrazole-3-acetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118054-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Pyrazol-5-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrazol-5-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。